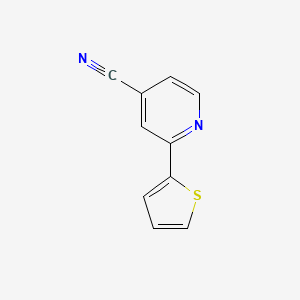

2-Thien-2-ylisonicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUFHCBAMBVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Thien-2-ylisonicotinonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Thien-2-ylisonicotinonitrile

Abstract

This compound is a key heterocyclic scaffold prevalent in medicinal chemistry and materials science. Its synthesis, involving the strategic formation of a carbon-carbon bond between a pyridine and a thiophene ring, is a subject of significant interest for drug development professionals and organic chemists. This technical guide provides an in-depth analysis of the primary synthetic pathways to this molecule, with a focus on palladium-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of Suzuki-Miyaura, Stille, and Negishi couplings, offer detailed, field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible synthesis. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex heteroaromatic compounds.

Introduction: The Significance of the 2-Arylisonicotinonitrile Moiety

The fusion of pyridine and thiophene rings creates a unique electronic and structural motif that has proven highly valuable in the design of bioactive molecules.[1][2] The isonicotinonitrile framework provides a hydrogen bond acceptor and a vector for further functionalization, while the thiophene ring often serves as a key interaction domain, for instance, by acting as a hinge-binding moiety in kinase inhibitors.[1] Consequently, robust and versatile methods for the synthesis of molecules like this compound are critical for advancing drug discovery programs targeting a range of diseases, from cancer to inflammatory conditions.[1][2]

The primary challenge in synthesizing this compound lies in the efficient and selective formation of the C-C bond between the C2 position of the pyridine ring and the C2 position of the thiophene ring. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, has provided powerful solutions to this challenge.[3][4]

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are the cornerstone for the synthesis of biaryl compounds, offering mild conditions, high functional group tolerance, and excellent yields.[3][5] The three most prominent methods applicable to the synthesis of this compound are the Suzuki-Miyaura, Stille, and Negishi couplings. Each relies on a similar catalytic cycle but utilizes a different organometallic nucleophile.

The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of its organoboron reagents.[3][6] The reaction couples an organoboronic acid or ester with an organic halide or triflate.[6]

2.1.1. Core Mechanism

The catalytic cycle, illustrated below, is a well-established sequence involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-chloroisonicotinonitrile), forming a Pd(II) intermediate.[5]

-

Transmetalation: The organic group from the organoboron reagent (e.g., thiophene-2-boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.[5]

Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried, resealable Schlenk tube equipped with a magnetic stir bar is charged with 2-chloroisonicotinonitrile (1.0 equiv.), thiophene-2-boronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., RuPhos, 3-9 mol%), and an anhydrous base (e.g., KF or Cs₂CO₃, 3.0 equiv.). [7]2. Inert Atmosphere: The tube is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is repeated three times to ensure the exclusion of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) is added via syringe. [7]4. Reaction: The reaction mixture is heated to the target temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite or silica gel to remove palladium residues and inorganic salts.

-

Extraction: The filtrate is washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

2.1.3. Data Presentation & Causality

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. Electron-rich, bulky phosphine ligands are often optimal for coupling heteroaryl chlorides. [8]The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.

| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 2-Bromopyridine | Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good | [4][9] |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 89% | [8] |

| 2-Chloropyridine | Arylboronate | Pd₂(dba)₃ / 1 | KF | Dioxane | High | [7] |

This table presents data for analogous Suzuki-Miyaura couplings involving pyridyl and thienyl substrates to illustrate typical reaction conditions.

The Stille Coupling Pathway

The Stille reaction couples an organic halide with an organotin reagent (organostannane). [10][11]Its primary advantages are the tolerance of a wide variety of functional groups and the fact that the organostannanes are generally stable to air and moisture. [10][12]However, the high toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. [11][12] 2.2.1. Core Mechanism

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from tin to the palladium(II) center. [10][13]This step often does not require a base but can be accelerated by additives like copper(I) salts or fluoride ions. [11][14] 2.2.2. Experimental Protocol: Stille Coupling

-

Setup: To a solution of 2-chloroisonicotinonitrile (1.0 equiv.) in an anhydrous solvent like THF or DMF, add 2-(tributylstannyl)thiophene (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and optionally a LiCl additive (3.0 equiv.).

-

Reaction: The mixture is thoroughly degassed and heated under an inert atmosphere (e.g., refluxing THF) for 12-24 hours. Progress is monitored by TLC or GC-MS.

-

Work-up: After cooling, the reaction mixture can be treated with an aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.

-

Purification: The filtrate is subjected to standard aqueous work-up and purification by column chromatography.

Trustworthiness Note: The Stille reaction is highly reliable but requires careful handling due to the toxicity of organotin reagents. The post-reaction workup with potassium fluoride is a critical, self-validating step to ensure the removal of tin contaminants from the final product.

The Negishi Coupling Pathway

The Negishi coupling utilizes highly reactive organozinc reagents, which couple with organic halides. [15][16]This high reactivity often leads to faster reaction times and milder conditions compared to Suzuki or Stille couplings. [17]The main disadvantage is the moisture and air sensitivity of the organozinc reagents, which typically must be prepared in situ or handled under strictly anhydrous and anaerobic conditions. [17] 2.3.1. Core Mechanism

The mechanism again follows the oxidative addition, transmetalation, and reductive elimination sequence. [18]The transmetalation from zinc to palladium is very rapid, contributing to the high efficiency of the reaction. [17][18]Both palladium and nickel catalysts are effective for this transformation. [15][16] 2.3.2. Experimental Protocol: Negishi Coupling

-

Organozinc Preparation: In a flame-dried flask under argon, 2-bromothiophene (1.0 equiv.) in anhydrous THF is treated with n-butyllithium at -78 °C. After stirring, a solution of anhydrous zinc chloride (1.1 equiv.) in THF is added to transmetalate the organolithium to the desired organozinc reagent.

-

Coupling Reaction: In a separate Schlenk tube, 2-chloroisonicotinonitrile (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in anhydrous THF.

-

Execution: The freshly prepared solution of the thienylzinc reagent is transferred via cannula to the solution of the aryl chloride and catalyst at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Work-up & Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted with an organic solvent, dried, and purified by column chromatography.

Alternative & Emerging Pathways: C-H Activation

Direct C-H activation is an increasingly powerful strategy in organic synthesis that avoids the pre-functionalization of starting materials (e.g., conversion to halides or organometallics). [19]In principle, this compound could be synthesized by the direct coupling of isonicotinonitrile and thiophene. This approach is highly atom-economical but often faces challenges in controlling regioselectivity. [19] Ruthenium and palladium catalysts have been developed for the C-H arylation of heterocycles. [20]While a specific, optimized protocol for this exact transformation via C-H activation is not as established as cross-coupling methods, it represents a promising area for future research and process greening.

Conclusion

The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice for most laboratory and industrial applications due to its operational simplicity, high functional group tolerance, and the low toxicity of the boronic acid reagents. While the Stille coupling offers broad scope, the toxicity and removal of tin byproducts are significant concerns. The Negishi coupling provides a highly reactive and rapid route but requires the stringent handling of air- and moisture-sensitive organozinc reagents. Emerging methods like direct C-H activation hold promise for more sustainable synthetic routes in the future. The selection of a specific pathway should be guided by the available starting materials, scale of the reaction, and the laboratory's capabilities for handling specific classes of reagents.

References

-

Negishi coupling - Wikipedia. Wikipedia. Available at: [Link]

-

The Stille Reaction - Chem 115 Myers. Myers Group, Harvard University. Available at: [Link]

-

Stille reaction - Wikipedia. Wikipedia. Available at: [Link]

-

The Negishi Cross-Coupling Reaction - Denmark Group. Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

-

Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Negishi Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

MECHANISTIC INSIGHT IN ALKYL-ALKYL AND ARYL-ARYL NEGISHI CROSS-COUPLING PART II: LARGE SCALE SYNTHESIS OF NHC PRECURSORS - CORE. CORE. Available at: [Link]

-

Negishi Coupling | OpenOChem Learn. OpenOChem Learn. Available at: [Link]

-

Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. Organic Syntheses. Available at: [Link]

-

Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters. Available at: [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube. Thermo Fisher Scientific. Available at: [Link]

-

Suzuki Coupling Mechanism - YouTube. MH Chem. Available at: [Link]

-

Suzuki cross-coupling reaction - YouTube. ChemHelp ASAP. Available at: [Link]

-

Experiment 14: Suzuki Coupling - UW-Madison Chemistry. University of Wisconsin-Madison. Available at: [Link]

-

Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesulfonyl fluoride - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. MDPI. Available at: [Link]

-

(PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. Stille Coupling [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. Negishi Coupling [organic-chemistry.org]

- 17. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 18. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 19. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-(Thiophen-2-yl)isonicotinonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular architecture of 2-(thiophen-2-yl)isonicotinonitrile brings together two key pharmacophores: the thiophene ring and the isonicotinonitrile (4-cyanopyridine) moiety. Thiophene and its derivatives are known to be bioisosteres of phenyl groups and are integral to a number of approved drugs, often contributing to improved metabolic stability or enhanced biological activity.[4] The nicotinonitrile scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various therapeutic agents with a broad range of activities, including kinase inhibition and antimicrobial effects.[5] The combination of these two heterocyclic systems in 2-(thiophen-2-yl)isonicotinonitrile suggests a high potential for novel pharmacological properties.

Proposed Synthesis and Rationale

The synthesis of 2-(thiophen-2-yl)isonicotinonitrile can be strategically approached through a palladium-catalyzed cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds between aromatic rings. The suggested route involves the Suzuki coupling of a halogenated isonicotinonitrile with a thiophene-derived boronic acid or ester.

Proposed Synthetic Workflow:

Caption: Proposed Suzuki coupling reaction for the synthesis of 2-(Thiophen-2-yl)isonicotinonitrile.

Causality Behind Experimental Choices:

-

Choice of Reactants: 2-Chloro-4-cyanopyridine is a commercially available starting material. Thiophene-2-boronic acid is also readily accessible and is a common coupling partner in Suzuki reactions. The chloro-substituent on the pyridine ring is a good leaving group for oxidative addition to the palladium catalyst.

-

Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for Suzuki couplings involving heteroaromatic compounds. The triphenylphosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base and Solvent System: A base, such as sodium carbonate, is essential to activate the boronic acid for transmetalation. A two-phase solvent system, like toluene/ethanol/water, is often employed to dissolve both the organic reactants and the inorganic base, promoting an efficient reaction.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-(thiophen-2-yl)isonicotinonitrile. These values are calculated based on its chemical structure and are provided as a reference for experimental design. For comparison, the experimental properties of the core structure, 2-(2-thienyl)pyridine, are also included.

| Property | 2-(Thiophen-2-yl)isonicotinonitrile (Predicted) | 2-(2-Thienyl)pyridine (Experimental) |

| CAS Number | Not available | 3319-99-1[1][2][3] |

| Molecular Formula | C₁₀H₆N₂S | C₉H₇NS[2] |

| Molecular Weight | 186.24 g/mol | 161.22 g/mol [2] |

| Appearance | Expected to be a solid | Light orange to yellow to green powder to crystal[2] |

| Melting Point | N/A | 61 - 65 °C[2] |

| Boiling Point | N/A | 140 °C/16 mmHg[1][2] |

| Predicted LogP | ~2.5 | 2.2 |

Potential Applications in Drug Discovery

The nicotinonitrile scaffold is present in several kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The thiophene ring can engage in hydrophobic or π-stacking interactions within the ATP-binding pocket. Therefore, 2-(thiophen-2-yl)isonicotinonitrile represents a promising scaffold for the development of novel kinase inhibitors for applications in oncology and inflammatory diseases.

Conceptual Signaling Pathway Inhibition:

Caption: Conceptual model of kinase cascade inhibition by 2-(Thiophen-2-yl)isonicotinonitrile.

Furthermore, various substituted nicotinonitriles have demonstrated antimicrobial and antiviral activities.[5] The incorporation of the thiophene moiety could modulate these properties, potentially leading to the discovery of new anti-infective agents.

Experimental Protocols

Hypothetical Synthesis of 2-(Thiophen-2-yl)isonicotinonitrile:

-

To a reaction vessel, add 2-chloro-4-cyanopyridine (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

-

Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(thiophen-2-yl)isonicotinonitrile.

General Protocol for In-Vitro Kinase Inhibitory Assay:

-

Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

-

In a microplate, add the kinase, a suitable substrate, and ATP.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at the optimal temperature for the kinase reaction.

-

Stop the reaction and quantify the amount of product formed, typically using a luminescence-based or fluorescence-based detection method.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

2-(Thiophen-2-yl)isonicotinonitrile is a molecule with significant potential in the field of drug discovery. Its synthesis can be achieved through established cross-coupling methodologies. The combination of the biologically active thiophene and nicotinonitrile scaffolds makes it a promising candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this and related compounds is warranted.

References

-

Gholap, S. L., Hommes, P., Neuthe, K., & Reissig, H. U. (2013). Per(2-thienyl)pyridines: Synthesis and Properties. Organic Letters, 15(2), 274–277. [Link]

-

Hassan, A. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 26(18), 5643. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76832, 2-(2'-Thienyl)pyridine. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]

-

J-STAGE. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. [Link]

Sources

- 1. 2-(2-THIENYL)PYRIDINE | 3319-99-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(2-Thienyl)pyridine, 97% | Fisher Scientific [fishersci.ca]

- 4. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

physical and chemical properties of 2-Thien-2-ylisonicotinonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)isonicotinonitrile

Executive Summary: The heterocyclic scaffold combining thiophene and pyridine rings is a cornerstone in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 2-(Thiophen-2-yl)isonicotinonitrile, a molecule of significant interest for its potential applications in drug development. Due to the limited availability of direct experimental data, this document synthesizes information from closely related analogues and employs computational predictions to build a robust physicochemical profile. We will delve into the molecule's structural attributes, predicted properties, spectroscopic signatures, chemical reactivity, and potential synthetic pathways. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its study.

Molecular Identification and Structural Analysis

The unique arrangement of a pyridine ring, a thiophene ring, and a nitrile functional group in 2-(Thiophen-2-yl)isonicotinonitrile dictates its electronic properties, reactivity, and potential for intermolecular interactions.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-(Thiophen-2-yl)pyridine-4-carbonitrile |

| Common Name | 2-Thien-2-ylisonicotinonitrile |

| CAS Number | 39433-85-9 |

| Molecular Formula | C₁₀H₆N₂S |

| Molecular Weight | 186.24 g/mol |

| Canonical SMILES | C1=CSC(=C1)C2=NC=C(C=C2)C#N |

Key Structural Features

2-(Thiophen-2-yl)isonicotinonitrile is a non-planar molecule. The dihedral angle between the pyridine and thiophene rings is a critical parameter influencing its conformation and ability to interact with biological targets.[1] Crystal structures of analogous compounds, such as 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, show that the central pyridine ring often has significant dihedral angles with its substituents, in that case, 25.22° and 24.80° with the aminophenyl and thiophene rings, respectively.[2]

The molecule's reactivity is governed by three key components:

-

Isonicotinonitrile Moiety: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom acts as a hydrogen bond acceptor and a site for metal coordination.[3] The powerful electron-withdrawing nature of the nitrile group at the 4-position further deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack.

-

Thiophene Ring: This five-membered heterocycle is electron-rich compared to benzene and is prone to electrophilic substitution reactions. The sulfur atom can also participate in metal coordination.[4]

-

Nitrile Group (-C≡N): This functional group is a strong dipole and a potent hydrogen bond acceptor. It significantly influences the molecule's electronic profile and serves as a synthetic handle for conversion into amines, amides, or carboxylic acids.[5]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide reliable estimations of a molecule's physicochemical properties, which are crucial for predicting its behavior in biological systems and for guiding experimental design.[6] Methods based on Density Functional Theory (DFT) or Quantitative Structure-Activity Relationship (QSAR) models are commonly used to calculate these parameters from the molecular structure.[6][7]

Computational Methodology Rationale

The choice of computational models, such as DFT, is based on their ability to accurately predict electronic structure and properties by solving the quantum mechanical equations of the electrons in a molecule.[8][9] For properties like LogP and solubility, QSAR models that correlate molecular descriptors with experimental data from vast chemical libraries are highly effective.[6] These in silico approaches are fundamental in modern drug discovery for screening virtual libraries and prioritizing candidates for synthesis.[10]

Tabulated Physicochemical Data (Predicted)

| Property | Predicted Value | Significance in Drug Development |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~55-60 Ų | Estimates transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Acceptors | 3 (2x N, 1x S) | Determines potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| pKa (Pyridine N) | ~1.5 - 2.5 | Indicates the likelihood of protonation at physiological pH. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

Note: These values are estimations derived from computational models and data for structurally similar compounds like 2-amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile and should be confirmed experimentally.[11]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 2-(Thiophen-2-yl)isonicotinonitrile.

Analytical Workflow Overview

The logical flow for characterization ensures that both the chemical structure and the sample's purity are rigorously confirmed before its use in further applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[7]

-

¹H NMR: The proton spectrum is expected to show signals exclusively in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets, while the thiophene protons will present as a distinct set of coupled multiplets.

-

¹³C NMR: The carbon spectrum will feature ten distinct signals. The nitrile carbon is expected around δ 115-120 ppm, with the remaining nine signals corresponding to the aromatic carbons of the two rings appearing between δ 120-160 ppm.[12]

-

Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Analysis: Process the data to assign chemical shifts, determine coupling constants, and confirm the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[13]

-

Key Expected Absorptions:

-

Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the spectrum, typically accumulating 16-32 scans at a resolution of 4 cm⁻¹.

-

Interpretation: Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and offering clues about its structure through fragmentation patterns.

-

Expected Molecular Ion: For C₁₀H₆N₂S, the exact mass is 186.0252. High-Resolution Mass Spectrometry (HRMS) should detect this ion with high accuracy (within 5 ppm).

-

Potential Fragmentation: Common fragmentation pathways may include the loss of HCN (27 Da) from the nitrile group or cleavage of the C-C bond between the two heterocyclic rings.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Detection: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Verification: Compare the experimentally measured exact mass of the molecular ion to the calculated theoretical mass to confirm the elemental composition.

Chemical Reactivity and Stability

The reactivity of 2-(Thiophen-2-yl)isonicotinonitrile is a composite of its constituent functional groups. Understanding these sites of reactivity is crucial for its application as a synthetic building block.

Reactivity Profile

The molecule offers several sites for chemical modification, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.

-

Reactions at the Pyridine Ring: The lone pair on the pyridine nitrogen allows for protonation in acidic media or reaction with alkylating agents to form pyridinium salts.[5]

-

Reactions at the Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic substitution reactions like halogenation (e.g., with N-bromosuccinimide) or nitration, primarily at the 5-position. The sulfur atom can also be oxidized to a sulfoxide or sulfone using reagents like m-CPBA.[4]

-

Transformations of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding isonicotinamide or isonicotinic acid. Alternatively, it can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Stability and Storage

Like many nitrogen heterocycles, this compound should be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the solid material in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from light, moisture, or oxidation.

Synthesis Outline

The most convergent and widely used strategy for constructing biaryl systems like 2-(Thiophen-2-yl)isonicotinonitrile is through palladium-catalyzed cross-coupling reactions.

Retrosynthetic Analysis

A Suzuki or Stille coupling is the most logical approach, disconnecting the molecule at the C-C bond between the two rings. This leads to commercially available or readily accessible starting materials.

Protocol: General Procedure for Suzuki Coupling

This protocol describes a standard, reliable method for coupling a halo-pyridine with a thiophene boronic acid.[15] The choice of catalyst, ligand, and base is critical for achieving high yields.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromoisonicotinonitrile (1.0 eq.), thiophene-2-boronic acid (1.2 eq.)[15], and a base such as potassium carbonate (3.0 eq.).

-

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography on silica gel to yield the final compound.

Applications in Research and Drug Discovery

The 2-thienylpyridine core is a privileged structure in medicinal chemistry. Nicotinonitrile derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial effects.[14][16] The specific combination of the thiophene ring, known for its ability to mimic a phenyl ring with different electronic properties, and the isonicotinonitrile scaffold, a common feature in kinase inhibitors and other targeted therapies, makes 2-(Thiophen-2-yl)isonicotinonitrile a highly attractive starting point for the design of novel therapeutic agents.

References

- Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Benchchem. (n.d.). 2-(Thiophen-3-YL)isonicotinic acid | 893723-63-2.

- ProtoQSAR. (n.d.). Computational methods for predicting properties.

- Fekry, R. M., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Molecules, 25(15), 3345.

- National Center for Biotechnology Information. (n.d.). (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide. PubChem.

- El-Sayed, W. A., et al. (2021). Synthesis of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide and its derivatives as novel textile modifiers. Journal of Molecular Structure, 1230, 129895.

- IUCr. (n.d.). Crystal structures of three homologues with increasing ring size.

- National Center for Biotechnology Information. (n.d.). 4,6-di(thiophen-2-yl)nicotinonitrile. PubChem.

- Vulcanchem. (n.d.). 5-(Thiophen-3-yl)nicotinonitrile - 1346687-14-6.

- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

- Vulcanchem. (n.d.). 2-(Cyclohexyloxy)isonicotinonitrile - 1016867-57-4.

- Chantrapromma, S., et al. (2011). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2611.

- National Center for Biotechnology Information. (n.d.). 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile. PubChem.

- PRACE. (n.d.). Simulations help to tailor the properties of 2D materials.

- Obu, Q. A., et al. (2023). Synthesis, Spectra (FT-IR, NMR) investigations, DFT study, in silico ADMET and Molecular docking analysis of 2-amino-4-(4-aminophenyl)thiophene-3-carbonitrile as a potential anti-tubercular agent. Journal of Molecular Structure, 1276, 134768.

- ResearchGate. (n.d.). ¹³C NMR spectra of synthesized model compound 4f.

- University of Calgary. (n.d.). Spectra Problem #7 Solution.

- arXiv. (2023). Towards improved property prediction of two-dimensional (2D) materials using many-body Quantum Monte Carlo methods.

- Computational and Structural Biotechnology Journal. (2023). Computational screening combined with well-tempered metadynamics simulations identifies potential TMPRSS2 inhibitors.

- National Center for Biotechnology Information. (n.d.). 2-Thiopheneboronic acid. PubChem.

Sources

- 1. (E)-N′-[1-(Thiophen-2-yl)ethylidene]isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Thiophen-3-yl)nicotinonitrile (1346687-14-6) for sale [vulcanchem.com]

- 4. 2-(Thiophen-3-YL)isonicotinic acid | 893723-63-2 | Benchchem [benchchem.com]

- 5. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]

- 6. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 7. researchgate.net [researchgate.net]

- 8. Simulations help to tailor the properties of 2D materials - PRACE [prace-ri.eu]

- 9. Towards improved property prediction of two-dimensional (2D) materials using many-body Quantum Monte Carlo methods [arxiv.org]

- 10. Computational screening combined with well-tempered metadynamics simulations identifies potential TMPRSS2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile | C16H11N3S | CID 10423637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Thien-2-yl)isonicotinonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-(Thien-2-yl)isonicotinonitrile, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. The intricate interplay of its molecular structure—featuring a polar isonicotinonitrile core and a less polar thiophene moiety—results in a nuanced solubility profile across a range of organic solvents. Understanding these solubility characteristics is paramount for its application in synthesis, purification, formulation, and various analytical methodologies.

The following sections will delve into the predicted solubility of 2-(Thien-2-yl)isonicotinonitrile in a selection of common organic solvents, present a rigorous experimental protocol for solubility determination, and discuss the underlying physicochemical principles that govern its dissolution behavior.

Predicted Solubility of 2-(Thien-2-yl)isonicotinonitrile

Due to the limited availability of public domain data on the solubility of 2-(Thien-2-yl)isonicotinonitrile, the following table presents a set of predicted solubility values. These predictions are derived from an analysis of the compound's structural motifs—a polar pyridine ring with a nitrile group and a non-polar thiophene ring—and the general principle that "like dissolves like".[1][2][3] The chosen solvents represent a spectrum of polarities, from non-polar to polar aprotic and polar protic.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility at 25°C (g/L) |

| Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | 5.2 |

| Dichloromethane (DCM) | 9.08 | 35.8 |

| Ethyl Acetate | 6.02 | 22.5 |

| Acetone | 20.7 | 85.1 |

| Acetonitrile | 37.5 | 92.4 |

| Ethanol | 24.5 | 45.3 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |

Note: The solubility values presented are hypothetical and intended for illustrative purposes. Actual experimental validation is required for precise measurements.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the experimental determination of the solubility of 2-(Thien-2-yl)isonicotinonitrile in organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[4]

Objective: To determine the equilibrium solubility of 2-(Thien-2-yl)isonicotinonitrile in a given organic solvent at a constant temperature.

Materials:

-

2-(Thien-2-yl)isonicotinonitrile (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.0001 g)

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Thien-2-yl)isonicotinonitrile to a series of scintillation vials. The excess solid should be clearly visible.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 2-(Thien-2-yl)isonicotinonitrile of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Determine the concentration of 2-(Thien-2-yl)isonicotinonitrile in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the HPLC analysis represents the solubility of 2-(Thien-2-yl)isonicotinonitrile in the specific solvent at the experimental temperature.

-

Caption: Experimental workflow for determining the solubility of 2-(Thien-2-yl)isonicotinonitrile.

Discussion of Solubility Behavior

The predicted solubility of 2-(Thien-2-yl)isonicotinonitrile is a direct consequence of its molecular structure. The molecule possesses both a polar region, the isonicotinonitrile moiety, and a non-polar region, the thiophene ring. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors, contributing to its solubility in polar solvents.

-

Non-polar Solvents (e.g., Hexane): The low predicted solubility in hexane is expected due to the significant difference in polarity between the solvent and the solute.[3] The polar nature of the isonicotinonitrile part of the molecule dominates, making it immiscible with highly non-polar solvents.

-

Moderately Polar Solvents (e.g., Toluene, DCM, Ethyl Acetate): An increase in solubility is predicted in these solvents as their polarity is more compatible with the mixed polarity of 2-(Thien-2-yl)isonicotinonitrile.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are anticipated to be excellent for dissolving 2-(Thien-2-yl)isonicotinonitrile. Their high dielectric constants and ability to engage in dipole-dipole interactions with the polar part of the solute molecule facilitate dissolution. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

-

Polar Protic Solvents (e.g., Ethanol): While ethanol is a polar solvent, its ability to act as a hydrogen bond donor and acceptor allows for favorable interactions with the solute. However, the energy required to disrupt the hydrogen bonding network of the solvent itself can sometimes limit the solubility of certain solutes compared to polar aprotic solvents.

The interplay between these factors can be visualized as follows:

Caption: Relationship between solvent polarity and the predicted solubility of 2-(Thien-2-yl)isonicotinonitrile.

Conclusion

The solubility of 2-(Thien-2-yl)isonicotinonitrile is a critical parameter for its effective use in research and development. This guide has provided a predictive framework for its solubility in common organic solvents, a detailed experimental protocol for its determination, and a discussion of the underlying physicochemical principles. The presented information serves as a valuable resource for scientists and researchers working with this compound, enabling informed decisions in experimental design and process development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Khan Academy. Solubility of organic compounds.

- Factors affecting solubility. (n.d.).

- Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of pharmaceutical sciences, 81(4), 372–379.

- AAT Bioquest. (2022, April 18).

- BYJU'S. Factors Affecting Solubility.

- Sigma-Aldrich. Solvent Miscibility Table.

Sources

A Prospective Technical Guide to Thienyl-Pyridine Compounds: The Case of 2-Thien-2-ylisonicotinonitrile

An in-depth technical guide on the discovery and history of 2-Thien-2-ylisonicotinonitrile is not feasible as there is no readily available scientific literature or historical record of this specific compound. Searches for "this compound" do not yield results for a known chemical entity with this name. It is possible that this is a novel, yet unpublished compound, a misnomer, or a compound that has not been a subject of significant study.

However, it is possible to deconstruct the name into its constituent chemical moieties: a thiophene ring substituted at the 2-position and an isonicotinonitrile (pyridine-4-carbonitrile) moiety. Both of these structures are of significant interest in medicinal chemistry and drug discovery. A technical guide can be constructed based on the synthesis, properties, and applications of analogous compounds that contain these key fragments.

This guide will, therefore, focus on the plausible synthesis and potential significance of a compound like this compound, drawing from the extensive literature on related thienyl-pyridine and aryl-nitrile compounds. This approach is taken from the perspective of a senior application scientist, providing a forward-looking analysis based on established chemical principles and drug development trends.

This guide explores the scientific rationale, potential synthesis, and hypothetical applications of this compound, a representative of the broader class of thienyl-pyridine compounds. While specific data on this molecule is not available, its structure suggests potential utility in medicinal chemistry, drawing on the well-established roles of its thiophene and isonicotinonitrile components in bioactive molecules.

Introduction: The Scientific Rationale for Thienyl-Pyridine Scaffolds

The combination of a thiophene ring and a pyridine ring in a single molecule is a common strategy in drug design. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is often used as a bioisostere for a benzene ring. Its inclusion can enhance metabolic stability, improve solubility, and provide specific interactions with biological targets. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a key component of many natural products and synthetic drugs. The nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions.

The nitrile group (-C≡N) of the isonicotinonitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor, a metabolic precursor to an amide or carboxylic acid, or a key interacting group with enzyme active sites.

Given these properties, a molecule like this compound is a logical target for synthesis in a drug discovery program.

Proposed Synthesis of this compound

The most probable synthetic route to this compound would involve a cross-coupling reaction. A Suzuki coupling reaction is a plausible and widely used method for forming carbon-carbon bonds between aromatic rings.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

Materials:

-

2-Bromothiophene

-

4-Cyanophenylboronic acid (or its pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate, potassium phosphate)

-

Solvent (e.g., a mixture of toluene and water, or dioxane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-bromothiophene (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the chosen solvent system to the flask.

-

Degassing: Bubble an inert gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Potential Applications and Biological Activity

Based on the known activities of similar compounds, this compound could be investigated for a variety of therapeutic applications.

-

Kinase Inhibition: Many kinase inhibitors incorporate thienyl-pyridine scaffolds. These compounds can target the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways. Dysregulation of kinases is a hallmark of many cancers, making them important oncology targets.

-

Antiviral Activity: Certain heterocyclic compounds containing thiophene and pyridine rings have shown promise as antiviral agents. The specific arrangement of heteroatoms and the overall molecular shape can lead to interactions with viral enzymes or proteins.

-

Central Nervous System (CNS) Activity: The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes them candidates for treating CNS disorders. The thienyl-pyridine core is present in some CNS-active compounds.

Table 1: Potential Therapeutic Targets for this compound

| Therapeutic Area | Potential Target Class | Rationale |

| Oncology | Protein Kinases | Thienyl-pyridine scaffolds are common in kinase inhibitors. |

| Infectious Diseases | Viral Enzymes/Proteins | Heterocyclic compounds often exhibit antiviral properties. |

| Neurology | CNS Receptors/Enzymes | The molecular structure may allow for blood-brain barrier penetration. |

Conclusion and Future Directions

While this compound is not a known compound in the public domain, its chemical structure represents a logical and promising starting point for a drug discovery campaign. The synthetic route is straightforward using modern cross-coupling methodologies. Future research would involve the actual synthesis and characterization of the compound, followed by screening in a variety of biological assays to determine its activity profile. Further optimization of the structure could then lead to the development of novel therapeutic agents.

References

As this is a prospective guide on a hypothetical compound, there are no direct references. The information presented is based on established principles of medicinal chemistry and organic synthesis, for which numerous textbooks and review articles can be consulted. For specific protocols on Suzuki coupling and the biological activities of related compounds, a search of scientific databases such as PubMed, Scopus, or the CAS Registry would be the appropriate next step for a researcher entering this field.

The Emerging Therapeutic Potential of 2-Thien-2-ylisonicotinonitrile: A Technical Guide for Drug Discovery Professionals

Foreword

In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, compounds integrating both thiophene and pyridine moieties have garnered significant attention due to their diverse and potent biological activities. This technical guide focuses on a promising, yet underexplored molecule: 2-Thien-2-ylisonicotinonitrile. By synthesizing data from analogous structures and foundational chemical principles, this document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a roadmap for unlocking its therapeutic potential. We will delve into its chemical synthesis, and extrapolate its potential anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights.

Introduction to this compound: Structure and Synthesis

This compound is a heterocyclic compound featuring a pyridine ring substituted with a thiophene group at the 2-position and a nitrile group at the 4-position (isonicotinonitrile). The amalgamation of these three key chemical motifs—the electron-rich thiophene ring, the pyridine core prevalent in numerous pharmaceuticals, and the versatile nitrile group—suggests a rich pharmacological potential.[1]

The synthesis of thienyl-substituted pyridine derivatives can be achieved through various modular approaches. One common method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a functionalized pyridine and a thiophene-boronic acid or a stannyl-thiophene derivative, respectively.[2] For instance, a suitably protected and activated pyridine precursor can be coupled with thiophene-2-boronic acid to yield the desired 2-thienylpyridine scaffold.[2] Subsequent functionalization, such as the introduction of the nitrile group, can be accomplished through established synthetic transformations.

An alternative approach involves the construction of the pyridine ring itself from precursors already containing the thiophene moiety. For example, a multi-component reaction followed by intramolecular cyclization can yield suitably functionalized 2,6-di(2-thienyl)-substituted pyridine derivates.[2]

Caption: Conceptual synthesis of 2-thienyl-substituted pyridines.

Potential Anticancer Activity

The structural motifs present in this compound are frequently associated with significant anticancer properties. Both nicotinonitrile (cyanopyridine) and thienopyridine derivatives have demonstrated potent antiproliferative effects across a range of cancer cell lines.[3][4][5]

Postulated Mechanisms of Action

-

Kinase Inhibition: A primary mechanism for the anticancer activity of related compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[6] For instance, certain 3-aryl-2-(thien-2-yl)acrylonitriles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[6] It is plausible that this compound could exhibit inhibitory activity against various cancer-relevant kinases.

-

Induction of Apoptosis: Many pyridine and thiophene-based anticancer agents induce programmed cell death, or apoptosis, in cancer cells.[7] This can be achieved through modulation of the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. For example, some 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax, cytochrome C, and caspases-3 and -9.[7]

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another established anticancer mechanism. Compounds structurally similar to this compound have been observed to cause cell cycle arrest at the G2/M phase, thereby preventing cell division and proliferation.[8]

-

Tubulin Polymerization Inhibition: Some 2-phenylacrylonitrile derivatives have demonstrated potent inhibition of tubulin polymerization, a critical process for microtubule formation and cell division.[8] This mechanism is shared by well-known chemotherapeutic agents like Taxol.

Caption: Potential anticancer mechanisms of this compound.

Experimental Workflow for Anticancer Evaluation

A. In Vitro Antiproliferative Assay (MTT Assay)

This initial screening assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

B. Cell Cycle Analysis by Flow Cytometry

This experiment determines if the compound induces cell cycle arrest.

-

Protocol:

-

Treat cancer cells (e.g., HCT-116) with this compound at its IC50 concentration for 24-48 hours.[7]

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

C. Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cancer cells with the compound as described for cell cycle analysis.[7]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify the apoptotic cell population.

-

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative | HCT-116 | 2.71 | [7] |

| 2-phenylacrylonitrile derivative | HCT116 | 0.0059 | [8] |

| 3-Aryl-2-(thien-2-yl)acrylonitrile derivative | Hepatoma cells | < Sorafenib | [6] |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4′- bipyridin-2-yloxy)acetohydrazide derivative | MCF-7 | 0.6 µg/mL | [9] |

Potential Antimicrobial Activity

Both thiophene and isonicotinoyl moieties are present in compounds with known antimicrobial properties.[10][11] Thiophene derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[11] Similarly, isonicotinoyl hydrazones have shown potent antibacterial effects, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[10]

Postulated Mechanisms of Action

The antimicrobial mechanisms of such heterocyclic compounds can be diverse and may include:

-

Enzyme Inhibition: Inhibition of essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways. For example, some N-oxazolyl- and N-thiazolylcarboxamides of pyridinecarboxylic acids are thought to target mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH).[12]

-

Disruption of Cell Membrane Integrity: Some compounds can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Biofilm Formation: Prevention of the formation of microbial biofilms, which are a key factor in chronic infections and antibiotic resistance.

Experimental Workflow for Antimicrobial Evaluation

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microbial Strains: A panel of clinically relevant bacteria and fungi should be used:

-

Protocol (Broth Microdilution Method):

-

Prepare serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that inhibits growth.

-

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-thiophenecarbonyl hydrazone of 3-(N-methyl)isatin | Haemophilus influenzae | 0.15-1.50 | [10] |

| 2-thiophenecarbonyl hydrazone of 3-(N-methyl)isatin | Bacillus subtilis | 3-25 | [10] |

| Nicotinamide derivative | Pseudomonas aeruginosa | 0.016 mM | [13] |

| Nicotinamide derivative | Klebsiella pneumoniae | 0.016 mM | [13] |

Potential Anti-inflammatory Activity

Derivatives of isonicotinic acid, a structural relative of the isonicotinonitrile moiety, have demonstrated significant anti-inflammatory properties.[14] The mechanism often involves the inhibition of key inflammatory mediators.

Postulated Mechanisms of Action

-

Inhibition of Pro-inflammatory Enzymes: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[14]

-

Reduction of Reactive Oxygen Species (ROS): Inflammation is closely linked to oxidative stress.[15] Isonicotinic acid derivatives have been shown to suppress the overproduction of ROS by immune cells, thereby mitigating the inflammatory response.[14]

-

Modulation of Cytokine Production: The compound could potentially modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play a central role in amplifying the inflammatory cascade.[15]

Caption: Potential anti-inflammatory mechanisms of this compound.

Experimental Workflow for Anti-inflammatory Evaluation

A. In Vitro COX Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Protocol:

-

Utilize a commercial COX inhibitor screening assay kit.

-

Incubate purified COX-1 and COX-2 enzymes with the compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the percentage of inhibition and determine the IC50 values for both enzymes.

-

B. In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This assay quantifies the compound's ability to inhibit ROS production in activated immune cells.

-

Protocol:

-

Isolate human whole blood or specific immune cells (e.g., neutrophils).

-

Incubate the cells with the compound.

-

Induce oxidative burst with a stimulant (e.g., phorbol myristate acetate - PMA).

-

Measure the production of ROS using a chemiluminescence probe (e.g., luminol).

-

Calculate the percentage of ROS inhibition and the IC50 value.

-

| Compound Class | Assay | IC50 (µg/mL) | Reference |

| Isonicotinate derivative | ROS Inhibition | 1.42 | [14] |

| Ibuprofen (Standard) | ROS Inhibition | 11.2 | [14] |

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | Anti-inflammatory activity | 1.34x more active than Indomethacin | [16] |

Conclusion and Future Directions

This compound represents a molecule of significant interest at the confluence of several pharmacologically important structural classes. Based on extensive data from related thienyl, pyridine, and nicotinonitrile derivatives, there is a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The experimental workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of its biological activities.

Future research should focus on the efficient synthesis of this compound and its analogues, followed by the rigorous in vitro screening proposed herein. Promising lead compounds should then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The elucidation of its precise mechanisms of action through techniques like molecular docking and target identification will be crucial for its development as a next-generation therapeutic agent.

References

-

Buhlinger, K. et al. (2011). In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines. PubMed. Available at: [Link]

-

El-Mekkawy, A. et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Available at: [Link]

-

Wagdy, A. et al. (2019). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. MDPI. Available at: [Link]

-

Shevchuk, M. et al. (2019). Anticancer activity studies of isoquinoline derivatives – products of 3-(2-(thien-2-yl)thiazol-4-yl)isocoumarin recyclization. ResearchGate. Available at: [Link]

-

Fernandes, C. et al. (2007). Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity. PubMed. Available at: [Link]

-

Gouda, M. et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. National Institutes of Health. Available at: [Link]

-

Various Authors. (2023). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. ResearchGate. Available at: [Link]

-

Various Authors. (2013). Synthesis and Pharmacological Evaluation of Thieno[2,3-B]pyridine Derivatives As Novel C-Src Inhibitors. AMiner. Available at: [Link]

-

Kotb, E. et al. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

-

Various Authors. (2023). Nicotinonitrile derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

-

Fatima, A. et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. Available at: [Link]

-

Various Authors. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. Available at: [Link]

-

Wang, C. et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]

-

He, S. et al. (2022). Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora. Frontiers. Available at: [Link]

-

Zhang, Y. et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PubMed. Available at: [Link]

-

Kaljevic, T. et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health. Available at: [Link]

-

Kim, S. et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Available at: [Link]

-

Ghorab, M. et al. (2020). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. National Institutes of Health. Available at: [Link]

-

Manzoor, F. et al. (2023). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]

-

Tantry, S. & Kulkarni, P. (2013). synthetic and natural antioxidants with anti-inflammatory activity. PubMed. Available at: [Link]

-

Kumar, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

-

Sestak, V. et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]

-

Lagorce, J. et al. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. PubMed. Available at: [Link]

-

Various Authors. (2017). Therapeutic importance of synthetic thiophene. National Institutes of Health. Available at: [Link]

-

Various Authors. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link]

-

El-Gazzar, M. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. National Institutes of Health. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells | MDPI [mdpi.com]

- 7. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidants and inflammatory disease: synthetic and natural antioxidants with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: Unveiling the Electronic and Structural Landscape of 2-Thien-2-ylisonicotinonitrile

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract